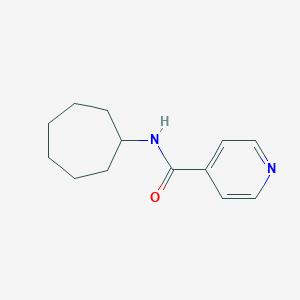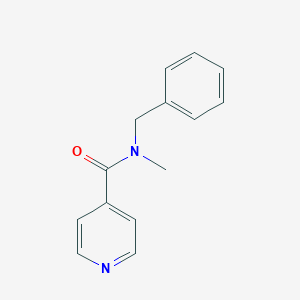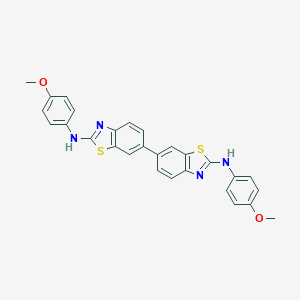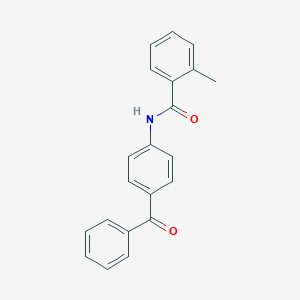![molecular formula C16H15NO4 B250426 Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)
Methyl 3-[(2-methoxyanilino)carbonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-methoxyanilino)carbonyl]benzoate, commonly known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) enzyme. It is a non-selective, reversible, and competitive inhibitor of MAO-A, which is used as an antidepressant and anxiolytic medication. The chemical formula of Moclobemide is C13H17NO3, and its molecular weight is 235.28 g/mol.
Mecanismo De Acción
Moclobemide inhibits the activity of Methyl 3-[(2-methoxyanilino)carbonyl]benzoate enzyme, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting the activity of this compound, Moclobemide increases the availability of these neurotransmitters in the brain, which leads to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
Moclobemide has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. This leads to an improvement in mood, reduction in anxiety, and improvement in cognitive function. Moclobemide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Moclobemide in lab experiments is its reversible inhibition of Methyl 3-[(2-methoxyanilino)carbonyl]benzoate enzyme, which allows for the study of the effects of monoamine neurotransmitters on various physiological and biochemical processes. However, one of the limitations of using Moclobemide is its non-selective inhibition of this compound, which can lead to the inhibition of other enzymes and the potential for adverse effects.
Direcciones Futuras
1. The development of more selective inhibitors of Methyl 3-[(2-methoxyanilino)carbonyl]benzoate enzyme for the treatment of depression and anxiety disorders.
2. The study of the effects of Moclobemide on the gut-brain axis and the microbiome.
3. The investigation of the potential use of Moclobemide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. The study of the effects of Moclobemide on synaptic plasticity and neuronal function.
5. The development of new formulations of Moclobemide for improved bioavailability and efficacy.
Métodos De Síntesis
Moclobemide can be synthesized by reacting 3-aminobenzoic acid with methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product, 3-(methoxyanilino)benzoic acid, is then esterified with methyl chloroformate to form Moclobemide.
Aplicaciones Científicas De Investigación
Moclobemide has been extensively studied for its antidepressant and anxiolytic properties. It is used in the treatment of major depressive disorder, social anxiety disorder, and panic disorder. Moclobemide is also used as a cognitive enhancer and has been shown to improve memory and cognitive function in healthy individuals.
Propiedades
Fórmula molecular |
C16H15NO4 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
methyl 3-[(2-methoxyphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C16H15NO4/c1-20-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(10-11)16(19)21-2/h3-10H,1-2H3,(H,17,18) |
Clave InChI |
IIDSHPVKXGPFNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)OC |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B250354.png)

![4-{5-[(5-(4-chlorophenyl)-6-(isopropoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B250357.png)


![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B250367.png)
![Methyl 2-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B250368.png)
![N,N-diethyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B250369.png)
